molecular formula C12H7Cl2NO3S B2621002 2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide CAS No. 425412-91-5

2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

Cat. No.: B2621002
CAS No.: 425412-91-5
M. Wt: 316.15
InChI Key: FDSPOTLUIRQSSI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,5-dichloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3S/c13-8-1-6-11(14)12(7-8)19(17,18)15-9-2-4-10(16)5-3-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSPOTLUIRQSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C=CC1=NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977238
Record name 2,5-Dichloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6165-89-5
Record name 2,5-Dichloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide typically involves the halogenation of the corresponding quinone imines. The process includes the following steps:

Chemical Reactions Analysis

2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound targets specific enzymes and proteins, inhibiting their function and leading to cellular damage or death. This mechanism is particularly effective in its fungicidal and insecticidal activities .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2,5-Dichloro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
  • CAS No.: 1489230-97-8
  • Molecular Formula: C₁₂H₇Cl₂NO₃S
  • Molecular Weight : 316.164 g/mol

Structural Features: This compound belongs to the sulfonamide class, characterized by a benzene ring substituted with two chlorine atoms at the 2- and 5-positions and a sulfonamide group linked to a 4-oxocyclohexa-2,5-dien-1-ylidene moiety. The conjugated dienone system in the cyclohexadienylidene group may confer unique electronic properties, influencing reactivity and intermolecular interactions .

Comparison with Structurally Similar Compounds

Compound A: 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide

Key Differences :

  • Substituent Variation : The 4-oxocyclohexadienylidene group in the target compound is replaced by a 3-methylphenyl group.
  • Molecular Formula: C₁₃H₁₁Cl₂NO₂S (inferred from naming conventions) .
  • Crystallographic studies (e.g., in ) suggest that the methylphenyl substituent may favor specific packing arrangements in the solid state, possibly enhancing thermal stability .

Compound B: 4-Chloro-3-nitro-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

Key Differences :

  • Substituent Variation: A nitro group (-NO₂) at the 3-position and a single chlorine at the 4-position on the benzene ring.
  • Molecular Formula : C₁₂H₇ClN₂O₅S
  • Molecular Weight : 326.72 g/mol .
  • Electronic Effects :
    • The nitro group is a strong electron-withdrawing substituent, which may increase the acidity of the sulfonamide proton compared to the dichloro-substituted target compound.
    • Enhanced electrophilicity of the aromatic ring could influence reactivity in substitution reactions .

Comparative Data Table

Property Target Compound Compound A Compound B
CAS No. 1489230-97-8 Not reported 327060-12-8
Molecular Formula C₁₂H₇Cl₂NO₃S C₁₃H₁₁Cl₂NO₂S C₁₂H₇ClN₂O₅S
Molecular Weight (g/mol) 316.164 ~328.22 (calculated) 326.72
Key Substituents 2,5-Cl₂; 4-oxocyclohexadienylidene 2,5-Cl₂; 3-methylphenyl 4-Cl; 3-NO₂; 4-oxocyclohexadienylidene
Electronic Features Conjugated dienone system Sterically hindered methyl group Electron-withdrawing nitro group

Research Findings and Implications

  • Crystallographic Behavior :
    • The target compound’s 4-oxocyclohexadienylidene group enables π-π stacking interactions, as observed in related sulfonamides analyzed via SHELX-based crystallography . In contrast, Compound A’s methylphenyl group may promote van der Waals interactions in crystal lattices .
  • Reactivity :
    • The nitro group in Compound B likely enhances electrophilic aromatic substitution reactivity compared to the target compound’s dichloro-substituted ring .
  • Further studies are needed to explore these applications .

Biological Activity

2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a complex organic compound with significant biological activity. Its unique structure, featuring a sulfonamide group and a cyclohexadiene derivative, positions it as a candidate for various therapeutic applications. This article delves into its biological activity, including mechanisms of action, cellular effects, and potential applications in medicinal chemistry.

The molecular formula of 2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is C12_{12}H6_{6}Cl3_{3}NO3_3S, with a molecular weight of approximately 350.61 g/mol. The compound's structure includes multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC12_{12}H6_{6}Cl3_{3}NO3_3S
Molecular Weight350.61 g/mol
CAS Number425402-20-6

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research indicates that it may influence cell signaling pathways and gene expression through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Electrophilic Character : The electrophilic nature of the cyclohexadiene moiety allows it to form covalent bonds with nucleophilic sites on proteins, potentially disrupting normal cellular processes.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells.

Anticancer Properties

In vitro studies have demonstrated that 2,5-Dichloro-n-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide exhibits cytotoxic effects against various cancer cell lines. The compound was tested against:

  • Breast Cancer (MCF-7) : IC50 values indicated significant inhibition of cell proliferation.
  • Lung Cancer (A549) : Similar cytotoxic effects were observed with notable morphological changes in treated cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains:

  • Escherichia coli : Displayed moderate antibacterial activity.
  • Staphylococcus aureus : Showed promising results in inhibiting growth.

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers assessed the impact of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and induction of apoptosis markers such as caspase activation.
  • Antimicrobial Efficacy :
    • A study evaluated the compound against Staphylococcus aureus and found a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potential for development as an antibacterial agent.

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